

Certificate of Analysis for (S)-2-Aminobutanamide hydrochloride reference standard

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Compound of Interest

Compound Name: 2-Aminobutanamide

Cat. No.: B112745

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A Comparative Guide to (S)-2-Aminobutanamide Hydrochloride Reference Standards

For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical testing and drug synthesis. This guide provides a comprehensive comparison of commercially available (S)-2-Aminobutanamide hydrochloride (CAS No: 7682-20-4) reference standards, a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.^{[1][2][3]} This document outlines key quality attributes, compares specifications from various suppliers, and provides detailed experimental protocols for verification.

Comparison of Supplier Specifications

The selection of a reference standard necessitates a thorough evaluation of its purity, identity, and other critical parameters, which are typically documented in the Certificate of Analysis (CoA). Below is a summary of specifications for (S)-2-Aminobutanamide hydrochloride reference standards from prominent suppliers.

Parameter	AnStan[4]	Sigma-Aldrich[5]	Tokyo Chemical Industry (TCI)[6]	LGC Standards[1][7]	Biosynth[8]
Purity by HPLC	>99%	97%	>98.0% (HPLC)	Information not publicly available	Information not publicly available
Identification	NMR, MASS, IR	-	NMR	-	-
Appearance	White to Almost white powder to crystal	Solid	White to Almost white powder to crystal	-	-
Optical Rotation	-	$[\alpha]_{22/D} +24^\circ$, c = 1 in H ₂ O	$[\alpha]_{20/D} +23.0$ to +25.0 deg(C=1, H ₂ O)	-	-
Melting Point	263 °C	259-263 °C	263 °C (dec.)	-	263 °C
Molecular Formula	C ₄ H ₁₀ N ₂ O·HCl	CH ₃ CH ₂ CH(NH ₂)CONH ₂ · HCl	C ₄ H ₁₀ N ₂ O·HCl	C ₄ H ₁₁ CIN ₂ O	C ₄ H ₁₀ N ₂ O·HCl
Molecular Weight	138.60 g/mol	138.60	138.60	138.056	138.6 g/mol

Experimental Protocols

Ensuring the quality of a reference standard involves rigorous analytical testing. Below are representative protocols for the identification and purity assessment of (S)-2-Aminobutanamide hydrochloride.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of (S)-**2-Aminobutanamide** hydrochloride.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
- Expected ¹H NMR Spectrum (in D₂O): The spectrum should be consistent with the structure of (S)-**2-Aminobutanamide** hydrochloride. Characteristic signals would include a triplet corresponding to the methyl protons, a multiplet for the methylene protons, and a multiplet for the methine proton. The amide and amine protons may be exchanged with D₂O.
- Acceptance Criteria: The acquired spectra must be consistent with the known structure of (S)-**2-Aminobutanamide** hydrochloride.[9]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

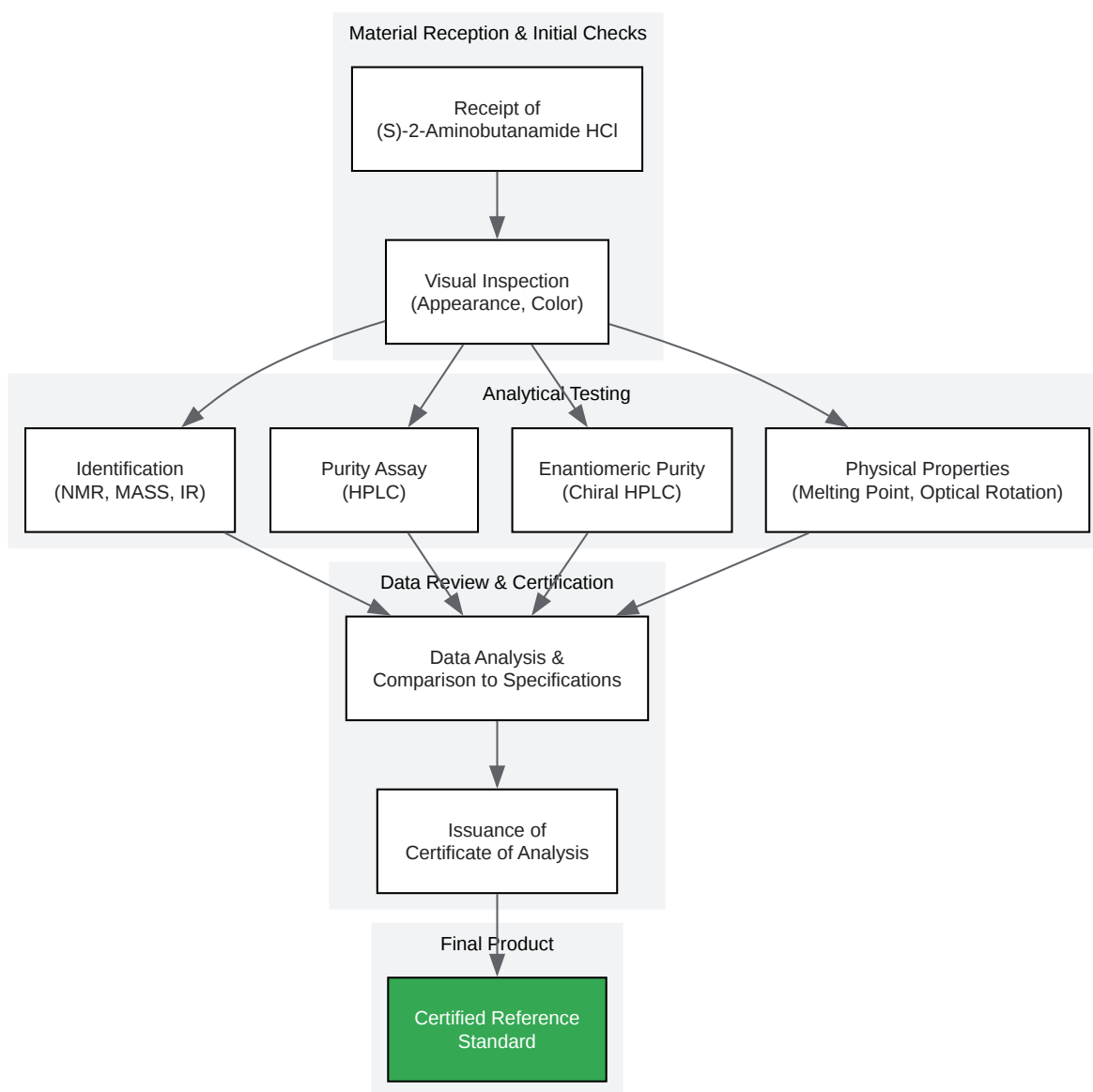
- Objective: To determine the purity of the reference standard and to quantify any impurities, including the (R)-enantiomer.
- Instrumentation: A standard HPLC system with a UV detector.
- Method for Enantiomeric Purity (Chiral HPLC): A reverse-phase chiral HPLC method is crucial for determining the enantiomeric excess.[10][11]
 - Column: CROWNPAK CR (+) column.[10][11]
 - Mobile Phase: 0.05% Perchloric acid solution.[10][11]
 - Flow Rate: 0.3 mL/min.[10][11]
 - Column Temperature: 15 °C.[10][11]
 - Detection Wavelength: 200 nm.[10][11]

- Sample Preparation: Prepare a 2 mg/mL solution of the reference standard in the mobile phase.[11]
- Acceptance Criteria: The purity should meet the supplier's specification (e.g., >99%). The content of the (R)-enantiomer should be below the specified limit. The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-isomer have been reported to be 0.0002 mg/mL and 0.0005 mg/mL, respectively.[10]

Visualization of Workflows and Pathways

Quality Control Workflow for Reference Standard

The following diagram illustrates a typical workflow for the quality control and certification of a (S)-2-Aminobutanamide hydrochloride reference standard.

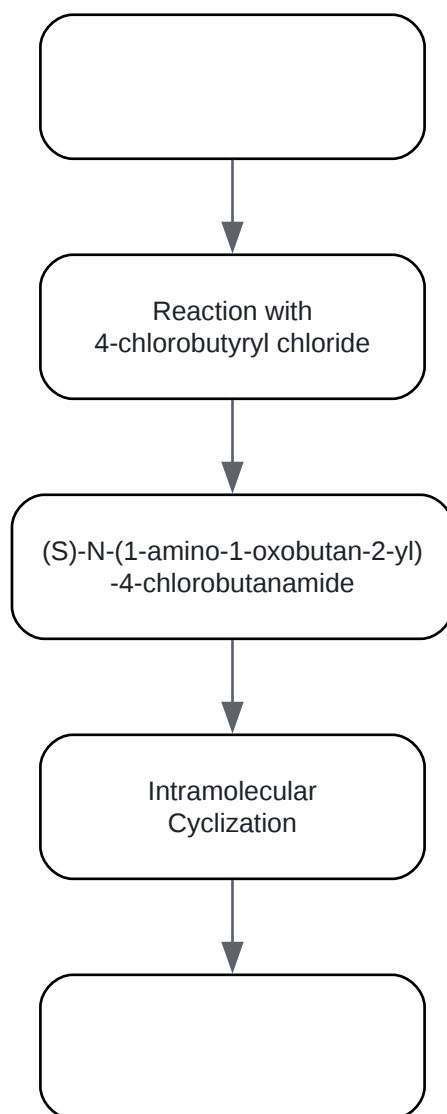


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Caption: Quality control workflow for (S)-**2-Aminobutanamide** hydrochloride.

Role in Levetiracetam Synthesis

(S)-2-Aminobutanamide hydrochloride is a crucial starting material for the synthesis of Levetiracetam. The following diagram outlines its position in a common synthetic pathway.



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Caption: Synthetic pathway from (S)-2-Aminobutanamide HCl to Levetiracetam.

Conclusion

The selection of a high-quality (S)-2-Aminobutanamide hydrochloride reference standard is critical for achieving accurate and reproducible results in research and development. This guide

highlights the importance of comparing key specifications from different suppliers, such as purity, identity, and optical rotation. The provided experimental protocols offer a framework for in-house verification of the reference standard's quality. By carefully evaluating these factors, researchers can ensure the integrity of their analytical data and the successful synthesis of target molecules like Levetiracetam.

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